N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Description
N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a structurally complex molecule featuring a propanamide backbone substituted with a benzyl group, a 4-methoxyphenyl group, and a 5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl moiety. Its synthesis likely involves multi-step reactions, including S-alkylation and amidation, as inferred from analogous compounds .
Properties
IUPAC Name |
N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-31-21-14-12-19(13-15-21)22(16-23(30)26-17-18-8-4-2-5-9-18)32-25-27-24(28-29-25)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3,(H,26,30)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZHTODTKVHHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCC2=CC=CC=C2)SC3=NNC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₃₀H₂₉N₅O₄S. The structure features a triazole ring, which is often associated with various biological activities, particularly in the realm of anti-inflammatory and anticancer agents.
Research indicates that compounds with triazole moieties exhibit diverse pharmacological activities. The presence of the sulfanyl group may enhance the compound's interaction with biological targets, potentially influencing its efficacy.
- Anticancer Activity : Triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies suggest that similar compounds can inhibit cell proliferation by inducing apoptosis through mitochondrial pathways and modulating Bcl-2 family proteins .
- Anti-inflammatory Effects : Compounds containing triazole rings have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses . This mechanism could be particularly relevant for treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on a series of triazole derivatives revealed that one analog exhibited an IC₅₀ value lower than that of doxorubicin against both A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. Molecular dynamics simulations indicated that this compound interacted primarily through hydrophobic contacts with target proteins, suggesting a specific binding affinity that could be leveraged for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of a triazole-thioether linkage and substituted aromatic groups.
Structural Analogues with Triazole-Thioether Moieties
Pharmacological Potential
While direct data for the target compound are absent, structural parallels suggest possible bioactivity:
- Triazole-Sulfanyl Motif: Known to inhibit enzymes (e.g., carbonic anhydrase) or disrupt microbial membranes .
- Aromatic Substitutions : The 4-methoxyphenyl group may enhance lipophilicity and membrane penetration, while benzyl groups can modulate receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
